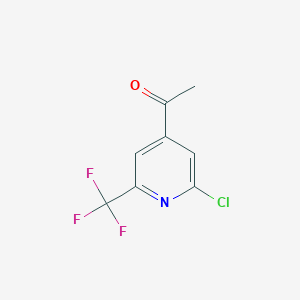

1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone

描述

1-(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)ethanone is a fluorinated pyridine derivative characterized by a ketone group at the 4-position and substituents (chloro and trifluoromethyl) at the 2- and 6-positions of the pyridine ring. Its molecular formula is C₈H₆ClF₃NO (MW: 245.59 g/mol) . The compound is classified under Aldehydes & Ketones and is notable for its electron-withdrawing substituents, which influence its reactivity and physicochemical properties.

属性

IUPAC Name |

1-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c1-4(14)5-2-6(8(10,11)12)13-7(9)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJOBCVOPIXNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine.

Reaction Conditions: The key reaction involves the acylation of 2-chloro-6-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity.

化学反应分析

1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4). Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Major Products: These reactions yield products such as substituted pyridines, alcohols, and carboxylic acids.

科学研究应用

Chemistry

1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as substitution and oxidation/reduction, makes it valuable for creating more complex molecules.

Key Reactions :

- Substitution Reactions : The chloro group can be replaced by nucleophiles like amines or thiols.

- Oxidation/Reduction : The ethanone moiety can be reduced to alcohols or oxidized to carboxylic acids .

Biology

The compound exhibits significant biological activities, including antimicrobial and antifungal properties. It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Biological Activities :

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, indicating potential anti-inflammatory effects.

- Receptor Binding : Its interactions with biological macromolecules suggest roles in modulating cellular signaling pathways .

Medicine

In medicinal chemistry, 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone is being investigated for therapeutic applications due to its biological activity.

Potential Therapeutic Properties :

- Antimicrobial Agents : Effective against various pathogens.

- Anti-inflammatory Agents : May reduce inflammation through enzyme inhibition .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone against several bacterial strains. The results indicated that the compound exhibited significant inhibition of growth against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes involved in inflammatory processes. This finding supports its potential use as an anti-inflammatory agent, warranting further investigation into its mechanism of action and therapeutic applications.

作用机制

The mechanism of action of 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Pathways Involved: The binding of the compound to its targets can modulate signaling pathways, leading to changes in cellular responses such as apoptosis, proliferation, and differentiation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions or core heterocycles:

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS 358780-14-0)

- Molecular Formula: C₈H₆F₃NO (MW: 189.14 g/mol)

- Substituents : Trifluoromethyl at pyridine-6, ketone at pyridine-3.

- Key Differences : Absence of chlorine and different substitution pattern. Higher purity (98%) is reported .

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS 1131605-31-6)

- Molecular Formula : C₉H₆BrF₃O (MW: 267.04 g/mol)

- Substituents : Bromo at phenyl-2, trifluoromethyl at phenyl-4, ketone at phenyl-1.

- Key Differences : Phenyl core instead of pyridine; bromine replaces chlorine, increasing molecular weight .

1-(5-Chloro-3-methylpyridin-2-yl)ethanone (CAS 1256807-37-0)

Physicochemical Properties and Reactivity

- Substituent Effects :

- Chlorine vs. Bromine : Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) may increase reactivity in substitution reactions .

- Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic stability, critical for drug design .

- Pyridine vs. Phenyl : Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity, affecting solubility and intermolecular interactions .

Research Findings and Challenges

- Structural Analysis : X-ray crystallography data for the target compound is lacking, but SHELX programs () are widely used for such determinations.

- Bioactivity Gaps: Limited evidence directly links the compound to biological activity, though analogues like Emraclidine () suggest plausible pathways.

- Synthetic Challenges : Discontinuation in commercial catalogs () may reflect difficulties in large-scale synthesis or regulatory hurdles.

生物活性

1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone, with the molecular formula C8H5ClF3NO and a molecular weight of 221.58 g/mol, is a compound characterized by a pyridine ring substituted with both a chloro group and a trifluoromethyl group. This unique structure enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications, particularly in antimicrobial and antifungal domains.

Antimicrobial Properties

Research indicates that 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone exhibits significant antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The compound's minimum inhibitory concentration (MIC) against these organisms ranges from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in metabolic pathways. It interacts with biological macromolecules, potentially modulating signaling pathways that influence cellular metabolism and gene expression. The presence of the trifluoromethyl group is crucial for enhancing the compound's bioactivity, as it improves its interaction with target enzymes and receptors .

Study on Antibacterial Activity

A study conducted on the antibacterial effects of various derivatives found that 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone was effective in reducing bacterial viability in vitro. The compound's activity was assessed using standard methods where it demonstrated significant inhibition zones against tested bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. It has shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in treating inflammatory diseases .

Comparative Analysis

The biological activity of 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone | Structure | Antimicrobial, Anti-inflammatory | 40-50 |

| 2-chloro-6-(trifluoromethyl)pyridine | - | Moderate Antimicrobial | 60 |

| 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone | - | Low Antimicrobial | >100 |

常见问题

Q. What are the standard synthetic routes for preparing 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted pyridine ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde can react with acetyl chloride under anhydrous conditions to introduce the ethanone group. Solvent choice (e.g., dichloromethane or nitrobenzene) and catalyst stoichiometry critically affect yield, with AlCl₃ often used in excess (1.5–2.0 equivalents) to drive the reaction . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyridine ring and the ethanone group.

- FT-IR : For identifying carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- Mass spectrometry (EI/ESI) : To verify molecular ion peaks and fragmentation patterns.

Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in NMR) may arise from rotameric effects or residual solvent. Computational tools like density functional theory (DFT) can model spectral data for validation .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Engineering controls : Use a fume hood to minimize inhalation exposure (harmful if swallowed; H302 hazard code) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in a tightly sealed container under inert atmosphere (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides absolute configuration and bond-length data, critical for confirming the positions of chlorine and trifluoromethyl groups on the pyridine ring. For example, studies on analogous trifluoromethylpyridines reveal that the trifluoromethyl group adopts a trigonal-planar geometry , influencing electronic properties . Crystallization solvents (e.g., ethanol vs. DMSO) may affect packing motifs, necessitating multiple trials to obtain diffraction-quality crystals.

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dehalogenation or ring oxidation)?

- Temperature control : Maintain temperatures below 80°C to avoid decomposition of the trifluoromethyl group.

- Catalyst screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce electrophilic overactivation .

- Additives : Use radical scavengers (e.g., BHT) to suppress oxidation pathways.

Reaction monitoring via TLC or in-situ IR helps identify side products early .

Q. What strategies address contradictions between computational models and experimental data (e.g., unexpected regioselectivity)?

- Multivariate analysis : Compare DFT-predicted reaction pathways with experimental outcomes (e.g., Hammett plots for substituent effects) .

- Isotopic labeling : Use deuterated analogs to trace mechanistic pathways (e.g., H/D exchange in acidic conditions).

- Advanced NMR techniques : NOESY or COSY can clarify conformational dynamics that DFT may overlook .

Q. How is this compound applied in medicinal chemistry, particularly in lead optimization?

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable scaffold for kinase inhibitors or antimicrobial agents. For example, derivatives of similar ethanones show activity against Staphylococcus aureus (MIC = 8 µg/mL) by disrupting membrane integrity . Structure-activity relationship (SAR) studies often focus on modifying the pyridine ring’s substituents to improve target binding.

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Frontier molecular orbital (FMO) theory : Calculates HOMO/LUMO energies to predict sites for electrophilic attack (e.g., the pyridine nitrogen) .

- Molecular docking : Models interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic stability.

Software like Gaussian or ORCA is used for these simulations, with solvent effects modeled via PCM or SMD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。